

# Physical and chemical properties of 2-Benzoylthiophene

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## Compound of Interest

Compound Name: 2-Benzoylthiophene

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## 2-Benzoylthiophene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **2-Benzoylthiophene**, a versatile heterocyclic ketone. This document is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development, offering detailed data, experimental protocols, and visualizations to support their work.

## Core Physical and Chemical Properties

**2-Benzoylthiophene**, with the CAS number 135-00-2, is an organic compound featuring a thiophene ring substituted with a benzoyl group at the second position.<sup>[1]</sup> This structure imparts a unique combination of aromatic character and reactivity, making it a valuable intermediate in various chemical syntheses.<sup>[2]</sup>

## Physical Properties

**2-Benzoylthiophene** typically appears as a solid, with its color ranging from light yellow to amber or dark green, often in a crystalline powder form.<sup>[2][3]</sup> It is soluble in common organic solvents like ethanol and acetone but has limited solubility in water.<sup>[1][4]</sup> The compound is stable under normal conditions but is incompatible with strong oxidizing agents.<sup>[3][4]</sup> For

storage, it is recommended to keep it in a cool, dry, and dark place under an inert atmosphere.

[3][4]

Table 1: Physical Properties of **2-Benzoylthiophene**

| Property          | Value   | Source(s) |
|-------------------|---|-----------|
| Molecular Formula | C <sub>11</sub> H <sub>8</sub> OS                       | [1][2]    |
| Molecular Weight  | 188.25 g/mol  | [3][5]    |
| Melting Point     | 53-60 °C  | [6]       |
| Boiling Point     | 300 °C  | [2][3]    |
| Flash Point       | 124-126°C/0.5mm   | [3][7]    |
| Appearance        | Light yellow to amber to dark green crystalline powder  | [2]       |
| Solubility        | Soluble in ethanol, acetone; sparingly soluble in water | [1][4]    |

## Chemical Identity

Table 2: Chemical Identifiers for **2-Benzoylthiophene**

| Identifier | Value  | Source(s)                               |
|------------|--|---|
| CAS Number | 135-00-2   | <a href="#">[1]</a> <a href="#">[5]</a> |
| IUPAC Name | Phenyl(thiophen-2-yl)methanone                             | <a href="#">[6]</a> <a href="#">[8]</a> |
| InChI      | InChI=1S/C11H8OS/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-8H | <a href="#">[1]</a> <a href="#">[5]</a> |
| InChIKey   | DWYFUJJWTRPARQ-UHFFFAOYSA-N                                | <a href="#">[1]</a> <a href="#">[5]</a> |
| SMILES     | C1=CC=C(C=C1)C(=O)C2=C<br>C=CS2                            | <a href="#">[1]</a> <a href="#">[8]</a> |
| Synonyms   | Phenyl 2-thienyl ketone, 2-<br>Thienyl phenyl ketone       | <a href="#">[1]</a> <a href="#">[2]</a> |

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2-Benzoylthiophene**.

### Infrared (IR) Spectroscopy

The IR spectrum of **2-Benzoylthiophene** exhibits characteristic absorption bands corresponding to its functional groups. The most prominent peak is due to the carbonyl (C=O) stretching vibration. The spectrum also shows peaks related to the aromatic C-H and C=C stretching of both the benzene and thiophene rings.[\[8\]](#)[\[9\]](#)

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR and <sup>13</sup>C NMR spectroscopy are essential for confirming the structure of **2-Benzoylthiophene**. The <sup>1</sup>H NMR spectrum will show distinct signals for the protons on the thiophene and benzene rings. The chemical shifts and coupling patterns provide valuable information about the substitution pattern. The <sup>13</sup>C NMR spectrum will show characteristic peaks for the carbonyl carbon and the carbons of the two aromatic rings.[\[8\]](#)

## Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of **2-Benzoylthiophene**. The mass spectrum typically shows a prominent molecular ion peak ( $M^+$ ) at  $m/z$  188. Fragmentation patterns can provide further structural information, often involving the loss of the phenyl or thienyl groups.<sup>[8]</sup> <sup>[10]</sup>

## Chemical Reactivity and Synthesis

The chemical reactivity of **2-Benzoylthiophene** is influenced by the interplay between the electron-rich thiophene ring and the electron-withdrawing benzoyl group.<sup>[11]</sup>

## Reactivity

The carbonyl group in **2-Benzoylthiophene** can undergo typical ketone reactions. It is also involved in photochemical reactions, such as photocycloaddition with olefins.<sup>[12]</sup><sup>[13]</sup> The thiophene ring can participate in electrophilic substitution reactions, although the benzoyl group deactivates the ring towards this type of reaction.<sup>[11]</sup>

## Synthesis

A common method for the synthesis of **2-Benzoylthiophene** is the Friedel-Crafts acylation of thiophene with benzoyl chloride.

This protocol describes a palladium-catalyzed Stille cross-coupling reaction.<sup>[14]</sup>

### Materials:

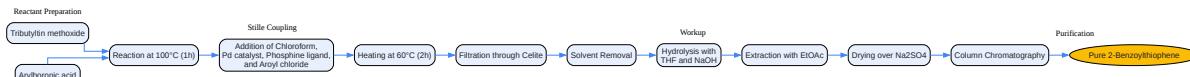
- Arylboronic acid
- Tributyltin methoxide
- Chloroform
- Palladium(II) acetate ( $Pd(OAc)_2$ ) or Palladium(II) chloride ( $PdCl_2$ )
- Tri(2-furyl)phosphine
- Aroyl chloride (e.g., Benzoyl chloride)

- Tetrahydrofuran (THF)
- 3 M Sodium hydroxide (NaOH) solution
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous Sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel

**Procedure:**

- Arylboronic acid (1 mmol) is reacted with tributyltin methoxide (1 mmol) at 100°C for 1 hour under solvent-free conditions.
- The reaction mixture is cooled to room temperature, and chloroform (4 mL) is added.
- Either  $\text{Pd}(\text{OAc})_2$  (0.01 mmol) or  $\text{PdCl}_2$  (0.01 mmol) and tri(2-furyl)phosphine (0.02 mmol) are added under an argon atmosphere.
- Aroyl chloride (1 mmol) is added at room temperature.
- The resulting mixture is heated to 60°C with stirring for 2 hours.
- The reaction mixture is filtered through a Celite pad, and the solvent is removed under reduced pressure.
- THF (5 mL) and 3 M NaOH (1 mL) are added to the residue, and the mixture is stirred for 30 minutes at room temperature.
- The mixture is diluted with water (4 mL), and the aqueous phase is extracted with EtOAc (3 x 5 mL).
- The combined organic layers are washed with brine (5 mL), dried over  $\text{Na}_2\text{SO}_4$ , filtered, and concentrated in vacuo.

- The crude product is purified by column chromatography on silica gel to yield the pure diaryl ketone.



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#### Synthesis workflow for **2-Benzoylthiophene**.

## Applications in Research and Development

**2-Benzoylthiophene** serves as a crucial building block in organic synthesis for the creation of more complex molecules.<sup>[2]</sup> Its derivatives have shown potential in various applications:

- Pharmaceuticals: It is used as an intermediate in the synthesis of biologically active molecules, with some derivatives being investigated as potential therapeutic agents, such as microtubule inhibitors for cancer therapy.<sup>[2][15]</sup>
- Material Science: The photochemical properties of **2-Benzoylthiophene** make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and solar cells.<sup>[2]</sup>
- Agrochemicals and Dyes: It is a valuable intermediate in the production of agrochemicals and dyes.<sup>[2]</sup>

## Conclusion

**2-Benzoylthiophene** is a compound of significant interest due to its versatile chemical nature and its role as a precursor in the synthesis of a wide range of functional molecules. This guide

has provided a comprehensive overview of its physical and chemical properties, spectroscopic data, reactivity, and synthetic methodologies. The information presented herein is intended to support researchers and developers in leveraging the potential of **2-Benzoylthiophene** in their scientific endeavors.

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